N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide
Overview
Description
N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, a thienyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide typically involves the reaction of 2-methyl-3-nitroaniline with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired acetamide compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as alkyl halides, bases like sodium hydride, organic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products Formed
Reduction: Formation of N-(2-methyl-3-aminophenyl)-2-(2-thienyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones of the thienyl group.
Scientific Research Applications
N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and thienyl groups can contribute to its binding affinity and specificity, while the acetamide moiety may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-3-nitrophenyl)-2-(2-furyl)acetamide: Similar structure but with a furan ring instead of a thienyl ring.
N-(2-methyl-3-nitrophenyl)-2-(2-pyridyl)acetamide: Similar structure but with a pyridine ring instead of a thienyl ring.
N-(2-methyl-3-nitrophenyl)-2-(2-phenyl)acetamide: Similar structure but with a phenyl ring instead of a thienyl ring.
Uniqueness
N-(2-methyl-3-nitrophenyl)-2-(2-thienyl)acetamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior.
Properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-9-11(5-2-6-12(9)15(17)18)14-13(16)8-10-4-3-7-19-10/h2-7H,8H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTDZTNBGAGFIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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